molecular formula C30H24O2S2 B13138048 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- CAS No. 506443-29-4

9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]-

Cat. No.: B13138048
CAS No.: 506443-29-4
M. Wt: 480.6 g/mol
InChI Key: GBPNHZYJCPUAJF-UHFFFAOYSA-N
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Description

1,5-Bis(phenethylthio)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. . The compound 1,5-Bis(phenethylthio)anthracene-9,10-dione is particularly notable for its unique structural features, which include phenethylthio groups attached to the anthracene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(phenethylthio)anthracene-9,10-dione typically involves the introduction of phenethylthio groups to the anthracene core. This can be achieved through a series of reactions, including:

Industrial Production Methods

While specific industrial production methods for 1,5-Bis(phenethylthio)anthracene-9,10-dione are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(phenethylthio)anthracene-9,10-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroanthracene derivatives, and various substituted anthracene derivatives.

Scientific Research Applications

1,5-Bis(phenethylthio)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Bis(phenethylthio)anthracene-9,10-dione exerts its effects is primarily related to its electronic structure. The phenethylthio groups can influence the electronic distribution within the anthracene core, affecting its photophysical properties. The compound can participate in processes such as:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Bis(phenethylthio)anthracene-9,10-dione is unique due to the presence of phenethylthio groups, which can significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- (CAS No. 506443-29-4) is a derivative of anthracene that has garnered attention for its diverse biological activities. This compound features a unique structure with two phenethylthio groups attached to the anthracene core, which significantly influences its chemical behavior and biological interactions. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

The molecular formula of 9,10-Anthracenedione, 1,5-bis[(2-phenylethyl)thio]- is C30H24O2S2, with a molecular weight of 480.6 g/mol. Its structure can be represented as follows:

PropertyValue
Molecular Formula C30H24O2S2
Molecular Weight 480.6 g/mol
IUPAC Name 1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione
CAS Number 506443-29-4

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the anthracene core is functionalized at the 1 and 5 positions with phenethylthio groups. This process can be achieved through various methods including:

  • Nucleophilic Substitution: Utilizing leaving groups at the desired positions on the anthracene.
  • Thioether Formation: Reacting anthracene derivatives with phenethylthiol in the presence of bases like sodium hydride or potassium carbonate.

Anticancer Activity

Research indicates that derivatives of 9,10-anthracenedione exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms including:

  • Inhibition of Topoisomerases: Anthracenediones can interfere with DNA replication by inhibiting topoisomerase enzymes.
  • Reactive Oxygen Species (ROS) Generation: The compound's structure facilitates ROS production, leading to oxidative stress in cancer cells.

A study highlighted that certain derivatives demonstrated potent activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, 9,10-anthracenedione derivatives have shown efficacy against bacterial and fungal pathogens. Notably:

  • Antibacterial Effects: Compounds in this class have been tested against clinical strains of bacteria such as Staphylococcus aureus and Escherichia coli, exhibiting notable inhibitory effects.
  • Antifungal Properties: They have also demonstrated activity against fungi like Candida albicans, making them candidates for antifungal therapies .

The mechanisms underlying the biological activity of 9,10-anthracenedione involve several biochemical pathways:

  • Electron Transfer Reactions: The phenethylthio groups enhance the electron-donating ability of the anthracene core, facilitating electron transfer processes crucial for its biological activity.
  • Energy Transfer Mechanisms: The compound's ability to absorb and transfer energy is significant in photochemical applications and influences its reactivity in biological systems.

Study on Anticancer Activity

A pivotal study evaluated the anticancer effects of various anthracenedione derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions exhibited higher cytotoxicity compared to others. The study concluded that structural modifications could enhance therapeutic efficacy .

Evaluation of Antimicrobial Properties

Another research project focused on the antimicrobial effects of anthracenediones against resistant bacterial strains. The findings revealed that certain derivatives not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics .

Properties

CAS No.

506443-29-4

Molecular Formula

C30H24O2S2

Molecular Weight

480.6 g/mol

IUPAC Name

1,5-bis(2-phenylethylsulfanyl)anthracene-9,10-dione

InChI

InChI=1S/C30H24O2S2/c31-29-24-14-8-16-26(34-20-18-22-11-5-2-6-12-22)28(24)30(32)23-13-7-15-25(27(23)29)33-19-17-21-9-3-1-4-10-21/h1-16H,17-20H2

InChI Key

GBPNHZYJCPUAJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SCCC5=CC=CC=C5

Origin of Product

United States

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